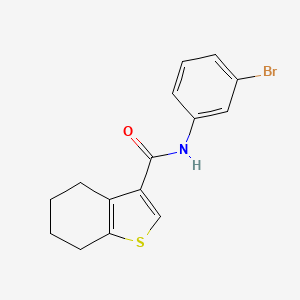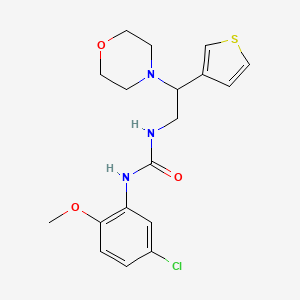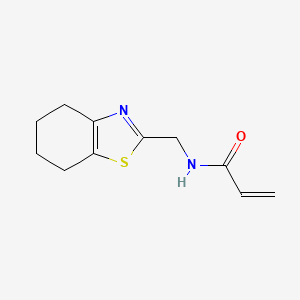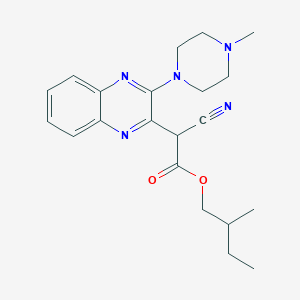
N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of benzothiophene derivatives, which have been reported to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been suggested that the compound may exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. In addition, the compound has also been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, the compound has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes. Furthermore, this compound has been reported to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its high degree of purity, which ensures reproducibility of results. In addition, the compound is relatively stable and can be stored for an extended period without significant degradation. However, one of the limitations of using the compound is its low solubility in aqueous solutions, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One of the areas of interest is the potential use of the compound in the treatment of neurodegenerative diseases. In addition, further studies are needed to elucidate the exact mechanism of action of the compound and its potential use in the treatment of various inflammatory and oxidative stress-related disorders. Furthermore, the development of novel derivatives of this compound with improved solubility and bioavailability may also be an area of future research.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 3-bromobenzaldehyde with 2-mercapto-3,4,5,6-tetrahydrobenzo[b]thiophene in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with ammonium carbonate to obtain the final compound. The synthesis method has been reported to yield a good amount of pure compound with a high degree of purity.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. In addition, the compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-10-4-3-5-11(8-10)17-15(18)13-9-19-14-7-2-1-6-12(13)14/h3-5,8-9H,1-2,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZBFVFYFLVQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole; acetonitrile](/img/structure/B2457375.png)





![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2457387.png)
![2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B2457389.png)


![[1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2457392.png)

![N-(3,5-difluorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2457396.png)

